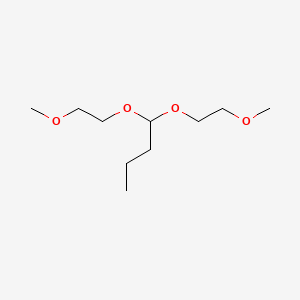

2,5,7,10-Tetraoxaundecane, 6-propyl-

Beschreibung

Eigenschaften

CAS-Nummer |

71808-63-4 |

|---|---|

Molekularformel |

C10H22O4 |

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

1,1-bis(2-methoxyethoxy)butane |

InChI |

InChI=1S/C10H22O4/c1-4-5-10(13-8-6-11-2)14-9-7-12-3/h10H,4-9H2,1-3H3 |

InChI-Schlüssel |

QDZDGTWAADXFLM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(OCCOC)OCCOC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

6-Propyl-2,5,7,10-Tetraoxaundecan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um je nach verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können sie in einfachere Alkohole oder Ether umwandeln.

Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere ihrer funktionellen Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Die Bedingungen für Substitutionsreaktionen variieren, beinhalten aber oft die Verwendung von Katalysatoren und bestimmten Lösungsmitteln, um die Reaktion zu erleichtern.

Analyse Chemischer Reaktionen

Types of Reactions

2,5,7,10-Tetraoxaundecane, 6-propyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into simpler alcohols or ethers.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 6-Propyl-2,5,7,10-Tetraoxaundecan seine Wirkungen ausübt, beruht hauptsächlich auf seinen Lösungsmitteleigenschaften. Es interagiert mit verschiedenen molekularen Zielstrukturen, indem es andere Verbindungen löst oder dispergiert, chemische Reaktionen erleichtert und die Stabilität bestimmter Produkte erhöht. Die beteiligten Pfade umfassen die Solubilisierung und Stabilisierung von Reaktanten und Produkten.

Wirkmechanismus

The mechanism by which 2,5,7,10-Tetraoxaundecane, 6-propyl- exerts its effects is primarily through its solvent properties. It interacts with various molecular targets by dissolving or dispersing other compounds, facilitating chemical reactions, and enhancing the stability of certain products. The pathways involved include solubilization and stabilization of reactants and products .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Alkyl Substituents

6-Methyl-2,5,7,10-Tetraoxaundecane (CAS 10143-67-6)

- Molecular Formula : C₈H₁₈O₄

- Molecular Weight : 178.23 g/mol

- Key Properties :

- Applications : Used as a solvent in organic synthesis. Its smaller methyl group reduces molecular weight and boiling point compared to TOU.

6-(Chloromethyl)-2,5,7,10-Tetraoxaundecane (CAS 94291-95-9)

- Molecular Formula : C₈H₁₇ClO₄

- Molecular Weight : 212.67 g/mol

- Key Properties: The chlorine substituent increases polarity and reactivity, making it suitable for specialized syntheses.

Silicon-Containing Derivatives

6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane (CAS 194672-47-4)

- Molecular Formula : C₁₂H₂₈O₆Si

- Molecular Weight : 296.43 g/mol

- Applications include specialty polymers .

6-Ethenyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane (CAS 1067-53-4)

- Predicted Properties: Boiling Point: ~418 K (145°C) logP (octanol/water): 0.639, indicating moderate hydrophobicity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biologische Aktivität

2,5,7,10-Tetraoxaundecane, 6-propyl- (CAS No. 71808-63-4) is an organic compound characterized by its unique structure featuring multiple ether linkages. This compound's biological activity has garnered interest due to its potential applications in medicinal chemistry and environmental science. Understanding its biological properties is crucial for exploring its utility in various fields.

- Molecular Formula : C10H22O4

- Molecular Weight : 206.282 g/mol

- Structural Characteristics : The presence of ether groups suggests potential interactions with biological membranes and proteins.

Cytotoxicity Studies

Cytotoxicity assays have been performed on structurally related compounds to assess their effects on various cell lines. For instance, compounds with multiple ether linkages have shown varying degrees of cytotoxicity against cancer cell lines. Further research is needed to establish specific cytotoxic profiles for 2,5,7,10-Tetraoxaundecane, 6-propyl-.

The proposed mechanism of action for ether-containing compounds often involves the disruption of lipid bilayers in microbial membranes or interference with cellular signaling pathways. The unique structure of 2,5,7,10-Tetraoxaundecane may allow it to interact with specific proteins or enzymes within cells.

Study 1: Antimicrobial Efficacy

A study conducted on similar ether compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that could provide a baseline for further research into 2,5,7,10-Tetraoxaundecane.

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| Ether Compound A | 32 | Staphylococcus aureus |

| Ether Compound B | 64 | Escherichia coli |

| 2,5,7,10-Tetraoxaundecane | TBD | TBD |

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests on related compounds showed variable effects on human cancer cell lines. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Ether Compound C | 25 | HeLa |

| Ether Compound D | 50 | MCF-7 |

| 2,5,7,10-Tetraoxaundecane | TBD | TBD |

Toxicological Profile

Although specific toxicological data for 2,5,7,10-Tetraoxaundecane are scarce, the assessment of similar compounds suggests a need for careful evaluation regarding acute and chronic toxicity levels.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2,5,7,10-Tetraoxaundecane, 6-propyl- for laboratory handling and experimental design?

- Methodological Answer : Key properties include a molecular formula of C₇H₁₆O₄ (CAS 4431-83-8), density of ~0.995 g/cm³, and a boiling point of 60°C at 1.5 mm Hg . These properties inform solvent selection (e.g., as a replacement for N-methylpyrrolidone (NMP)) in reactions requiring polar aprotic solvents. For handling, note its flammability (flash point ~60°C) and ensure proper ventilation to mitigate inhalation risks .

Q. What safety protocols should be prioritized when working with 2,5,7,10-Tetraoxaundecane, 6-propyl- in laboratory settings?

- Methodological Answer : Use N95 respirators and nitrile gloves (0.28–0.38 mm thickness) to prevent dermal exposure. In case of accidental contact, rinse eyes with water for 15 minutes and seek medical evaluation for ingestion or inhalation . Store away from strong oxidizers and acids to avoid hazardous reactions .

Advanced Research Questions

Q. How can researchers assess the environmental persistence and ecotoxicological impacts of 2,5,7,10-Tetraoxaundecane, 6-propyl- in aquatic systems?

- Methodological Answer : Conduct OECD 301 biodegradability tests to evaluate mineralization rates. Pair this with HPLC-MS analysis to identify degradation byproducts. Ecotoxicological data from riverine studies suggest monitoring bioaccumulation potential in algae (e.g., Chlorella vulgaris) and aquatic invertebrates (e.g., Daphnia magna) due to structural analogs showing moderate persistence . For field studies, use passive sampling devices in water columns to quantify spatial-temporal concentration gradients .

Q. What synthetic strategies are effective for derivatizing 2,5,7,10-Tetraoxaundecane, 6-propyl- to enhance its application in polymer chemistry?

- Methodological Answer : Utilize phosphate tether-mediated coupling (e.g., allylation at the 6-propyl position) to introduce functional groups while preserving the tetraoxa backbone . Optimize reaction conditions (e.g., anhydrous DMF, 60°C) to minimize ether bond cleavage. Characterization via ¹³C NMR and FT-IR can confirm substituent regioselectivity, particularly for analogs like 6-methyl derivatives .

Q. How can contradictory data on the compound’s reactivity with siloxanes be resolved in cross-coupling reactions?

- Methodological Answer : Contradictions in siloxane compatibility (e.g., 2,5,7,10-Tetraoxa-6-silaundecane analogs) may stem from trace moisture. Implement rigorous drying protocols (e.g., molecular sieves, inert gas purging) and monitor reaction progress via in-situ Raman spectroscopy. Compare kinetic data under controlled humidity levels (0–5% RH) to isolate moisture-dependent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.